![molecular formula C22H18FN3O2 B2776024 2-(2-fluorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 1788561-76-1](/img/structure/B2776024.png)
2-(2-fluorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
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Description
2-(2-fluorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Radiolabeling and Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds structurally related to the specified chemical, has been developed for selective imaging of the translocator protein (18 kDa) using positron emission tomography (PET). These compounds are designed with fluorine atoms to facilitate labeling with fluorine-18, enabling in vivo imaging and providing insights into neurological and inflammatory conditions without invasive procedures (Dollé et al., 2008).
Fluorescence and Biomarker Development
The fluorescent properties of imidazo[1,2-a]pyridines and pyrimidines, which share a core structural motif with the compound , have been explored for their potential as biomarkers and photochemical sensors. These studies have revealed that such compounds can serve as powerful tools for biological research, offering ways to track and measure biological processes with high specificity and sensitivity (Velázquez-Olvera et al., 2012).
Neurodegenerative Disease Research
Substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs). These receptors are associated with neuroinflammatory processes in neurodegenerative diseases. Such compounds, by targeting PBRs, contribute to the development of diagnostic tools and potentially therapeutic agents for conditions like Alzheimer's and Parkinson's disease (Fookes et al., 2008).
Anticancer Research
New pyridine-linked thiazole derivatives, bearing resemblance to the compound's structural framework, have shown promising anticancer activity against various cancer cell lines. These studies highlight the potential of such compounds in developing targeted cancer therapies, offering insights into their mechanism of action and contributing to the broader field of oncological research (Alqahtani & Bayazeed, 2020).
Metal Ion Sensing and Environmental Monitoring
The development of fluoroionophores based on diamine-salicylaldehyde derivatives has been explored for metal ion sensing. Compounds structurally related to the specified chemical have demonstrated specificity in chelating metal ions like Zn+2, showcasing their utility in environmental monitoring and the study of metal ion dynamics within biological systems (Hong et al., 2012).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2/c1-15-7-6-12-26-13-19(25-22(15)26)16-8-2-4-10-18(16)24-21(27)14-28-20-11-5-3-9-17(20)23/h2-13H,14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDMYMTVIRQBCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide |
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